molecular formula C22H26N4O3 B6902074 N-[[2-(azepan-1-yl)pyridin-4-yl]methyl]-4-(2-oxo-1,3-oxazolidin-3-yl)benzamide

N-[[2-(azepan-1-yl)pyridin-4-yl]methyl]-4-(2-oxo-1,3-oxazolidin-3-yl)benzamide

Cat. No.: B6902074
M. Wt: 394.5 g/mol
InChI Key: UCEUSCPBRAJMED-UHFFFAOYSA-N
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Description

N-[[2-(azepan-1-yl)pyridin-4-yl]methyl]-4-(2-oxo-1,3-oxazolidin-3-yl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes an azepane ring, a pyridine ring, an oxazolidinone moiety, and a benzamide group. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a candidate for numerous applications in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

N-[[2-(azepan-1-yl)pyridin-4-yl]methyl]-4-(2-oxo-1,3-oxazolidin-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O3/c27-21(18-5-7-19(8-6-18)26-13-14-29-22(26)28)24-16-17-9-10-23-20(15-17)25-11-3-1-2-4-12-25/h5-10,15H,1-4,11-14,16H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCEUSCPBRAJMED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C2=NC=CC(=C2)CNC(=O)C3=CC=C(C=C3)N4CCOC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[2-(azepan-1-yl)pyridin-4-yl]methyl]-4-(2-oxo-1,3-oxazolidin-3-yl)benzamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:

    Formation of the azepane ring: This can be achieved through cyclization reactions involving appropriate amine and halide precursors.

    Pyridine ring functionalization: The pyridine ring is often introduced via nucleophilic substitution reactions.

    Oxazolidinone formation: This step involves the reaction of an amino alcohol with a carbonyl compound under acidic or basic conditions.

    Benzamide coupling: The final step involves coupling the benzamide group to the rest of the molecule using amide bond formation techniques, such as the use of coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[[2-(azepan-1-yl)pyridin-4-yl]methyl]-4-(2-oxo-1,3-oxazolidin-3-yl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydride in DMF.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[[2-(azepan-1-yl)pyridin-4-yl]methyl]-4-(2-oxo-1,3-oxazolidin-3-yl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[[2-(azepan-1-yl)pyridin-4-yl]methyl]-4-(2-oxo-1,3-oxazolidin-3-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and thereby exerting its effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N- (tert-Butyl)-4 - ( (6-iodo-4-oxo-2-propylquinazolin-3 (4H)-yl)methyl)- 1,1 -biphenyl -2-sulfonamide
  • Methyl 2- (9-bromo-2,3-dioxo-2,3,6,7-tetrahydro-1H,5H-pyrido [1,2,3-de]quinoxalin-5-yl)acetate

Uniqueness

N-[[2-(azepan-1-yl)pyridin-4-yl]methyl]-4-(2-oxo-1,3-oxazolidin-3-yl)benzamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various research and industrial applications.

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